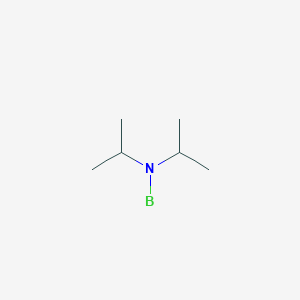

Diisopropylaminoborane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diisopropylaminoborane, also known as DIPAB, is a chemical compound that has been studied for its use in the mild palladium-catalyzed borylation of aryl bromides to generate arylboronic acids . It is able to reduce esters and carbonyl compounds to the corresponding alcohols and nitriles to amines in the presence of catalytic amounts of LiBH4 or LiBPh4 .

Synthesis Analysis

The group of Bakthan Singaram developed two methods for the convenient preparation of solutions of diisopropylaminoborane . One of them generates the pure reagent, whereas the other method also generates traces of LiBH4 . The solution of reagent prepared by the second method can be used directly for the reduction of nitriles .Molecular Structure Analysis

The empirical formula of Diisopropylaminoborane is C6H18BN . Its molecular weight is 115.02 .Chemical Reactions Analysis

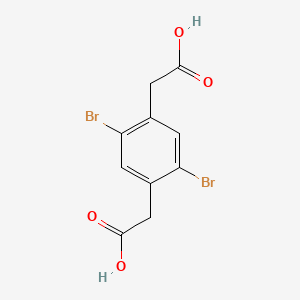

Diisopropylaminoborane has been studied for the mild palladium-catalyzed borylation of aryl bromides to generate arylboronic acids . It can also reduce nitriles in the presence of unconjugated alkenes and alkynes .Physical And Chemical Properties Analysis

Diisopropylaminoborane is a solid, semi-solid, or liquid . Its refractive index is 1.452 and its density is 0.790 g/mL .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Metal Interactions : Alcaraz et al. (2010) investigated the coordination chemistry of diisopropylaminoborane with different metal fragments. They explored how diisopropylaminoborane interacts with metals like ruthenium, rhodium, and iridium, providing insights into the compound's behavior in the presence of these metals. This study could have implications in the development of new materials and catalysts (Alcaraz et al., 2010).

Synthesis of Polyaminoboranes : Pinheiro et al. (2018) explored the synthesis of high-molecular-mass polyaminoboranes from diisopropylaminoborane and primary amines. This solventless and metal-free process, particularly at low temperatures, provides an efficient and direct route to polyaminoboranes, which could be useful in polymer science and materials chemistry (Pinheiro et al., 2018).

Organic Synthesis Applications : Haddenham et al. (2009) demonstrated the use of diisopropylaminoborane in the reduction of aliphatic and aromatic nitriles to primary amines. Their research suggests that diisopropylaminoborane, in combination with lithium borohydride, can effectively reduce a variety of nitriles, which is significant for organic synthesis processes (Haddenham et al., 2009).

Synthesis of Boronic Acids and Borinates : Marciasini et al. (2015) investigated the synthesis of borinic acids and borinate adducts using diisopropylaminoborane. Their approach, which involves the in-situ formation of aryl Grignard and boron source control, leads to pure borinic acid derivatives, important for various chemical syntheses (Marciasini et al., 2015).

Borylation Reactions in Organic Synthesis : The use of diisopropylaminoborane as a boron source in C–H borylation of arenes was demonstrated by Tobisu et al. (2016). This process is significant in organic synthesis, allowing the introduction of boron functionality into simple, unfunctionalized arenes (Tobisu et al., 2016).

Wirkmechanismus

Diisopropylaminoborane is able to reduce esters and carbonyl compounds to the corresponding alcohols and nitriles to amines in the presence of catalytic amounts of LiBH4 or LiBPh4 . As both catalysts accelerate the reduction, it seems clear that lithium ion coordination is responsible for the catalysis .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

InChI |

InChI=1S/C6H14BN/c1-5(2)8(7)6(3)4/h5-6H,1-4H3 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXPFCDHJCIVDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]N(C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisopropylaminoborane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2863908.png)

![4-phenyl-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2863910.png)

![N-[2-[3,3-Dimethyl-2-(1-methylimidazol-2-yl)azetidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2863911.png)

![3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2863914.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2863918.png)

![1-Cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione](/img/structure/B2863931.png)